molecular formula C12H14N2S B2647040 1'H-spiro[cyclopentane-1,2'-quinazoline]-4'-thiol CAS No. 346458-41-1

1'H-spiro[cyclopentane-1,2'-quinazoline]-4'-thiol

Cat. No. B2647040
M. Wt: 218.32
InChI Key: CVKBGNGVPMPNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’H-Spiro[cyclopentane-1,2’-quinazolin]-4’ is a spiro-heterocyclic compound . It has a CAS Number of 1135-80-4 and a molecular weight of 202.26 . The IUPAC name is 1’H-spiro[cyclopentane-1,2’-quinazolin]-4’ (3’H)-one .


Synthesis Analysis

While specific synthesis methods for 1’H-spiro[cyclopentane-1,2’-quinazoline]-4’-thiol were not found, there are methods for synthesizing similar spiro[cycloalkyl-1,2’-quinazolin]-4’ compounds . These methods often involve a one-pot, three-component condensation of isatoic anhydride, aryl or aliphatic amines, and a cyclic ketone .


Molecular Structure Analysis

The molecular structure of 1’H-spiro[cyclopentane-1,2’-quinazoline]-4’ consists of a cyclopentane ring fused with a quinazoline ring . Quinazoline is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .

Scientific Research Applications

Structural Determination and Synthesis

  • A study conducted by Zhang et al. (2008) provided a detailed structural analysis of a closely related compound, spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one, highlighting its molecular conformation and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of such compounds (Zhang, Lijun et al., 2008).

Biological Activities

  • Grigoryan et al. (2017) developed a synthesis method for 7,10-dimethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cyclopentan]-4(6H)-one based on ethyl ester of 4′-amino-5′,8′-dimethyl-1′H-spiro[cyclopentan-1,2′-naphthalene]-3′-carboxylic acid. The anticonvulsant, antidepressant, and antibacterial properties of synthesized derivatives were explored, indicating the potential for medical applications (Grigoryan, Нвер Паргевович et al., 2017).

Antitumor and Antimonoamine Oxidase Activities

  • Markosyan et al. (2014) reported on the synthesis of novel 3H-spiro[benzo[h]quinazoline-5,1′-cyclohexane]-4(6H)-one derivatives and their evaluation for anti-monoamine oxidase and antitumor properties. Some compounds showed significant inhibition of tumor growth and monoamine oxidase activity, suggesting potential therapeutic uses (Markosyan, A. et al., 2014).

Novel Spiro Derivatives Synthesis

  • The synthesis of various spiro derivatives with potential biological activity has been explored. For instance, the synthesis and transformations of 3-allyl-7,10-dimethyl-2-sulfanylidene-2,3,5,6-tetrahydrospiro[benzo[h]quinazoline-5,1′-cyclopentan]-4(1H)-one have been studied, leading to new benzo[h]quinazoline derivatives with an allyl group in the 3-position, indicating a pathway for generating biologically active molecules (Grigoryan, N. P., 2017).

Antineoplastic and Antimonoamineoxidase Activity

  • Further research by Markosyan et al. (2010) delved into the synthesis of spiro-derivatives of benzo[h]quinazolines, investigating their antimonoamineoxidase and antineoplastic properties. This study contributes to the body of knowledge on the therapeutic potential of these compounds (Markosyan, A. et al., 2010).

Future Directions

Spiroindole and spirooxindole scaffolds, which are structurally similar to 1’H-spiro[cyclopentane-1,2’-quinazoline]-4’-thiol, are very important in drug design processes . Therefore, research into the synthesis and properties of these and related compounds is likely to continue, potentially leading to the development of new therapeutic agents .

properties

IUPAC Name

spiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c15-11-9-5-1-2-6-10(9)13-12(14-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKBGNGVPMPNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC3=CC=CC=C3C(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333685
Record name spiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812641
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1'H-spiro[cyclopentane-1,2'-quinazoline]-4'-thiol

CAS RN

346458-41-1
Record name spiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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